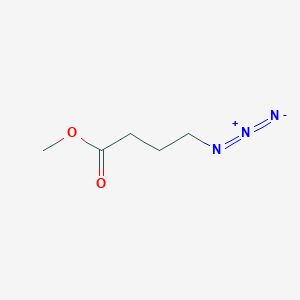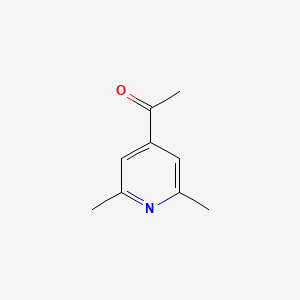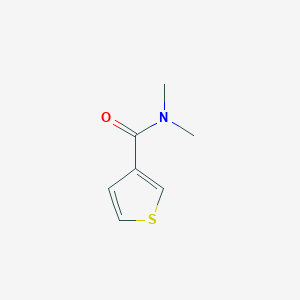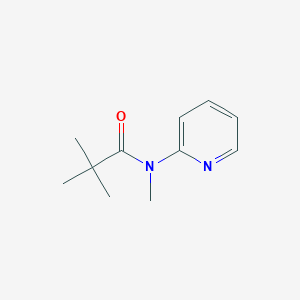
2-Methyl-2-(Pyrrolidin-1-yl)propanenitril
Übersicht
Beschreibung
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile (MMPN) is a synthetic, organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 162.2 g/mol and a melting point of 97 °C. MMPN is a versatile compound that can be used in a variety of laboratory experiments, such as chromatographic separations, synthesis of new compounds, and as a reagent in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie hat 2-Methyl-2-(Pyrrolidin-1-yl)propanenitril Potenzial für die Entwicklung neuer Therapeutika gezeigt. Es wurde auf seine antidepressive Wirkung und seine Fähigkeit charakterisiert, die Verhaltenseffekte von Stress in Tiermodellen zu mildern . Diese Verbindung wurde auch auf ihr therapeutisches Potenzial bei der Behandlung des Wiederauftretens von ausgelöschtem Kokain-Suchverhalten untersucht, was auf einen möglichen Einsatz in der Suchtbehandlung hindeutet .
Organische Synthese
Als Zwischenprodukt in der organischen Synthese ist diese Verbindung aufgrund ihrer strukturellen Eigenschaften wertvoll. Es kann bei der Synthese verschiedener organischer Moleküle verwendet werden, insbesondere solcher, die den Pyrrolidinring enthalten, der ein häufiges Motiv in vielen bioaktiven Verbindungen ist . Seine Nützlichkeit bei der Synthese von Antihistaminika wurde festgestellt, was seine Rolle bei der Herstellung von Verbindungen hervorhebt, die allergische Reaktionen lindern können .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Baustein für die Entwicklung von Verbindungen mit potenziellen medizinischen Eigenschaften. Seine strukturellen Merkmale ermöglichen die Erforschung des Pharmakophorraums, tragen zur Stereochemie neuer Moleküle bei und erhöhen die dreidimensionale Abdeckung .
Umweltforschung
In der Umweltforschung werden die Eigenschaften der Verbindung bewertet, um ihr Verhalten und ihre Auswirkungen auf die Umwelt zu verstehen. Studien können ihre biologische Abbaubarkeit, potenzielle Toxizität und das Umweltverhalten umfassen. Die Sicherstellung einer sicheren Handhabung und Entsorgung ist entscheidend, um nachteilige Auswirkungen auf die Umwelt zu vermeiden .
Biochemie
In der Biochemie kann This compound als Reagenz oder Katalysator in verschiedenen biochemischen Reaktionen verwendet werden. Seine Rolle bei der Synthese von bioaktiven Molekülen oder als Teil der Assay-Entwicklung für biologische Tests könnte signifikant sein, obwohl spezifische Anwendungen in diesem Bereich nicht umfassend dokumentiert sind .
Analytische Chemie
Als analytischer Referenzstandard kann diese Verbindung bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden helfen. Es ist strukturell ähnlich wie bekannte Stimulanzien, was es für forensische Anwendungen relevant macht, um Substanzen in verschiedenen Proben zu identifizieren und zu quantifizieren .
Wirkmechanismus
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is an organic compound that is used as a reagent in chemical reactions and as a catalyst in chromatographic separations. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile acts as a nucleophile, meaning that it can react with other molecules and form new bonds. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can act as an electrophile, meaning that it can accept electrons from other molecules and form new bonds. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can also act as a Lewis acid, meaning that it can accept protons from other molecules and form new bonds.
Biochemical and Physiological Effects
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has been shown to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has several advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and purified, and it is also relatively inexpensive. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is also a versatile compound that can be used in a variety of laboratory experiments, such as chromatographic separations, synthesis of new compounds, and as a reagent in chemical reactions.
The main limitation of 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile is that it is a synthetic compound and is not found in nature. This makes it difficult to study the effects of 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile on living organisms. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can be toxic if ingested, so it should be handled with care and disposed of properly.
Zukünftige Richtungen
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has a wide range of potential applications in the scientific research field. It can be used to study the structure and properties of proteins, and has been used in the development of new drugs and therapies. In addition, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can be used to study the effects of drugs on the brain and other organs, and to study enzyme kinetics. 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can also be used to study the effects of environmental pollutants on living organisms, and to develop new synthetic methods for synthesizing organic compounds. Finally, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile can be used to study the effects of drugs on the immune system, and to develop new drugs for the treatment of diseases.
Eigenschaften
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGMWCUXIGSRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502933 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35666-79-6 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(pyrrolidin-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















